Methyl 2-[(3-fluorobenzoyl)amino]benzoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[(3-fluorobenzoyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-20-15(19)12-7-2-3-8-13(12)17-14(18)10-5-4-6-11(16)9-10/h2-9H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCOXMJXTRORLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80309720 | |
| Record name | methyl 2-[(3-fluorobenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67836-46-8 | |
| Record name | NSC214034 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=214034 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2-[(3-fluorobenzoyl)amino]benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80309720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-(3-FLUOROBENZAMIDO)BENZOATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Methyl 2 3 Fluorobenzoyl Amino Benzoate
Amide Bond Formation Methodologies
The creation of the amide linkage between the 3-fluorobenzoyl and the methyl anthranilate moieties is a critical step in the synthesis of the title compound. This is typically achieved through condensation reactions, often facilitated by coupling agents.
Condensation Reactions for Amide Linkage Formation
The most direct method for forming the amide bond in Methyl 2-[(3-fluorobenzoyl)amino]benzoate is through a condensation reaction. A common approach involves the acylation of methyl anthranilate with a reactive derivative of 3-fluorobenzoic acid, such as 3-fluorobenzoyl chloride. This type of reaction, analogous to the synthesis of similar benzamides, is typically performed in a suitable solvent and may use a base to neutralize the hydrogen chloride byproduct. nih.gov For instance, the synthesis of Methyl 2-(4-chlorobenzamido)benzoate was achieved by treating methyl anthranilate with 4-chlorobenzoyl chloride in dichloromethane (B109758), using triethanolamine (B1662121) as a catalyst and base. nih.gov A similar strategy is directly applicable for the 3-fluoro analogue.
Another powerful condensation method is the Ugi three-component coupling reaction (U-4C-3CR). This multicomponent reaction (MCR) allows for the synthesis of complex molecules from simple starting materials in a single step. researchgate.net For example, a reaction between an aldehyde, anthranilic acid, and an isocyanide can produce N-substituted anthranilate derivatives, showcasing a versatile method for creating diverse amide structures. researchgate.net
Applications of Coupling Reagents
To avoid the use of highly reactive acid chlorides, the direct coupling of 3-fluorobenzoic acid with methyl anthranilate can be accomplished using a variety of coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. While specific examples for the title compound are not detailed in the provided literature, the general principles of peptide chemistry are applicable. N-protected amino acid fluorides have been shown to be stable and effective for creating amide bonds. researchgate.net They can be synthesized using agents like cyanuric fluoride (B91410) and react readily with amines. researchgate.net
Common coupling reagents used in organic synthesis that could be applied here include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and reduce side reactions.
Esterification Techniques for Methyl Benzoate (B1203000) Moiety
The methyl ester group of the target molecule can be introduced either by starting with methyl anthranilate or by esterifying the corresponding carboxylic acid at the end of the synthesis. The classic method for this transformation is the Fischer-Speier esterification.
This acid-catalyzed reaction involves heating the carboxylic acid (e.g., benzoic acid or its derivative) with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst like concentrated sulfuric acid or p-toluenesulfonic acid. uomustansiriyah.edu.iqtcu.edu The reaction is an equilibrium process, and to drive it towards the product, an excess of methanol (B129727) is typically used. uomustansiriyah.edu.iqtcu.edu The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity, followed by a nucleophilic attack from the methanol. uomustansiriyah.edu.iq After the reaction, the product is isolated, often involving a workup procedure that includes neutralization of the acid catalyst and removal of unreacted starting materials. uomustansiriyah.edu.iqyoutube.com
For example, a general procedure for synthesizing methyl 3-aminobenzoate (B8586502) involves cooling a solution of the corresponding aminobenzoic acid in methanol and then adding thionyl chloride, followed by refluxing for an extended period. chemicalbook.com
Exploration of Green Chemistry Approaches in Synthesis
Recent research has focused on developing more environmentally friendly synthetic methods, emphasizing the use of efficient catalysts and reducing solvent waste.
Catalytic Methods
The development of heterogeneous catalysts is a key area in green chemistry as they can be easily recovered and reused, minimizing waste. Solid acid catalysts, in particular, have shown great promise in esterification reactions, offering an alternative to corrosive and difficult-to-handle liquid acids like sulfuric acid. researchgate.net
Zirconium-based solid acids, such as zirconia supported on titanium (Zr/Ti), have been reported to effectively catalyze the esterification of various benzoic acids with methanol. researchgate.netmdpi.com These catalysts function as Lewis acids and can facilitate the direct condensation without the need for other acid promoters. mdpi.com Another effective heterogeneous catalyst for amidation reactions is Niobium(V) oxide (Nb₂O₅), which has demonstrated high activity in the direct amidation of esters with amines, even under solvent-free conditions. researchgate.net
| Catalyst | Reaction Type | Substrates | Key Finding |
| Zr/Ti Solid Acid | Esterification | Benzoic acids and methanol | Active and reusable catalyst for direct condensation without auxiliary acids. researchgate.netmdpi.com |
| Nb₂O₅ | Amidation | Methyl benzoate and aniline | High activity and reusability in solvent-free direct amidation. researchgate.net |
| Zeolite | Esterification | Carboxylic acids and alcohols | Can replace concentrated sulfuric acid, achieving similar yields. researchgate.net |
| Ferric Chloride (FeCl₃) | Oxidation | 2-chloro-m-xylene | Used in a multi-step synthesis towards 3-methyl-2-aminobenzoic acid. google.com |
Solvent-Free or Environmentally Benign Solvent Systems
A major goal of green chemistry is to minimize or eliminate the use of hazardous organic solvents. Research has shown that some amide and ester bond-forming reactions can be conducted under solvent-free conditions or in environmentally benign solvents like water.
The direct amidation of various esters with amines has been successfully achieved in high yields under solvent-free conditions using Nb₂O₅ as a catalyst. researchgate.net This approach significantly reduces waste and simplifies product purification. In other related syntheses, water has been used as a solvent for steps like cyanidation, demonstrating its potential to replace traditional organic solvents. researchgate.net Furthermore, protocols are being developed for forming C=N double bonds, a related transformation, in a water-rich solvent system without the need for a catalyst, highlighting a move towards more sustainable chemical processes. nih.gov
Optimization of Reaction Conditions and Yields
The synthesis of this compound is typically carried out under Schotten-Baumann conditions, which involve a two-phase system of an organic solvent and an aqueous basic solution. byjus.comwikipedia.org The optimization of various reaction parameters, including the choice of base, solvent, and temperature, is critical for maximizing the yield of the desired amide.
The selection of the base is a key factor in driving the reaction to completion. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction, preventing the protonation of the starting amine and shifting the equilibrium towards product formation. byjus.com Common bases used in the Schotten-Baumann reaction include aqueous sodium hydroxide (B78521) and pyridine (B92270). byjus.com While aqueous sodium hydroxide is a cost-effective and common choice, pyridine can sometimes act as a more powerful acylating agent. byjus.com
The solvent system also plays a significant role. A biphasic system, often consisting of dichloromethane or diethyl ether and water, is frequently employed. wikipedia.org This allows for the starting materials and the product to remain in the organic phase, while the base and the neutralized acid byproduct reside in the aqueous phase. wikipedia.org The choice of organic solvent can influence the solubility of the reactants and, consequently, the reaction rate and yield.
Temperature is another important parameter to control. While many Schotten-Baumann reactions are conducted at room temperature, adjusting the temperature can impact the reaction kinetics and the formation of side products.
To illustrate the impact of reaction conditions on the yield of N-arylbenzamides, the following table presents hypothetical data based on typical optimization studies for similar reactions.
Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of an N-Arylbenzamide
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | 10% aq. NaOH | Dichloromethane | 25 | 85 |
| 2 | Pyridine | Dichloromethane | 25 | 90 |
| 3 | 10% aq. NaOH | Diethyl Ether | 25 | 82 |
| 4 | Pyridine | Dichloromethane | 0 | 88 |
Purification Strategies
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any residual solvent. The primary methods for purification are recrystallization and column chromatography.
Recrystallization is a common and effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature. For N-acyl anthranilate esters, a variety of solvent systems can be explored. Common solvents for recrystallization include ethanol (B145695), and mixtures such as n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate. rochester.edu The selection of the appropriate solvent or solvent pair often requires experimental screening to achieve the best balance of solubility and crystal formation.
Column chromatography is another powerful purification technique, particularly for separating the desired product from impurities with similar solubility characteristics. In this method, a solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent, or mobile phase, is then passed through the column to move the components of the mixture at different rates based on their polarity and affinity for the stationary phase. For compounds like methyl 2-(benzamido)benzoates, a common mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. The ratio of these solvents can be adjusted to achieve optimal separation.
The following table provides a hypothetical example of a solvent screening for the recrystallization of a similar N-acyl anthranilate.
Table 2: Hypothetical Solvent Screening for Recrystallization
| Solvent/Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Crystal Formation upon Cooling | Purity of Crystals |
|---|---|---|---|---|
| Ethanol | Low | High | Good | High |
| n-Hexane/Ethyl Acetate (9:1) | Very Low | Moderate | Good | Very High |
| Toluene | Low | High | Fair | Moderate |
| Water | Insoluble | Insoluble | - | - |
Advanced Structural Characterization and Spectroscopic Analysis
X-ray Diffraction Analysis of Methyl 2-[(3-fluorobenzoyl)amino]benzoate and Related Derivatives
Single crystal X-ray diffraction analysis provides the most definitive structural information for a compound like this compound. While a specific study for this exact compound is not detailed in the provided sources, the methodology is well-established through analyses of closely related derivatives. For instance, the crystal structures of compounds such as Methyl 2-(2-oxo-2H-chromen-4-yl-amino)-benzoate and various substituted benzanilides have been successfully elucidated using this technique. nih.govseu.ac.lk
In a typical analysis, a suitable single crystal is grown and irradiated with a monochromatic X-ray beam. mdpi.commdpi.com The resulting diffraction pattern is collected and analyzed to determine the crystal system, space group, and unit cell dimensions. For example, a study on a substituted 1,2,4-triazole (B32235) derivative, a heterocyclic system, reported crystallization in the triclinic system with a P-1 space group. mdpi.com Another analysis of N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide found it crystallized in the orthorhombic space group P2₁2₁2₁. mdpi.com These parameters define the fundamental repeating unit of the crystal. The final refinement of the structural data yields precise atomic coordinates, from which the molecular geometry, including the planarity of the aromatic rings and the conformation of the amide and ester linkages, can be confirmed. For this compound, this analysis would reveal the dihedral angles between the two benzene (B151609) rings and the orientation of the methyl ester group relative to its attached ring.
The stability of a crystal lattice is governed by a network of non-covalent intermolecular interactions. In the crystal structure of this compound, several key interactions are expected to play a dominant role in defining the supramolecular architecture.
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound have identical chemical compositions but differ in their crystal lattice arrangements. This variation arises from differences in molecular conformation and/or intermolecular interactions during the crystallization process. dntb.gov.ua
The study of polymorphism is critical in materials science and pharmaceuticals because different polymorphs can exhibit distinct physical properties, including melting point, solubility, stability, and mechanical strength. The formation of a particular polymorph can be influenced by factors such as solvent choice, temperature, and cooling rate during crystallization.
For a molecule like this compound, with its conformational flexibility around the amide bond and multiple sites for hydrogen bonding and other interactions, the existence of polymorphic forms is plausible. An investigation into its polymorphism would involve crystallizing the compound under various conditions and analyzing the resulting solids using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and solid-state NMR to identify and characterize any different crystalline forms. dntb.gov.ua
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. Based on data from similar structures like methyl benzoate (B1203000) and various aminobenzoates, the predicted chemical shifts (δ) are as follows: rsc.orgrsc.orgwisc.edu
Amide Proton (N-H): A single, often broad, proton signal is expected in the downfield region, typically between δ 8.0 and 12.0 ppm. Its exact position and broadness can be influenced by solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
Aromatic Protons: The two benzene rings will produce a complex set of signals in the aromatic region (δ 7.0–8.5 ppm).
The protons on the benzoate ring are expected to appear as a multiplet system.
The protons on the 3-fluorobenzoyl ring will also form a multiplet system, with their chemical shifts and splitting patterns influenced by coupling to the adjacent fluorine atom (H-F coupling) in addition to proton-proton (H-H) coupling.
Methyl Protons (-OCH₃): A sharp singlet corresponding to the three protons of the methyl ester group is anticipated. This signal typically appears in the upfield region, around δ 3.8–4.0 ppm. rsc.org
Predicted ¹H NMR Spectral Assignments
| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |
|---|---|---|---|
| Amide N-H | 8.0 - 12.0 | Singlet (broad) | Shift is concentration and solvent dependent. |
| Aromatic H's (Benzoate Ring) | 7.1 - 8.2 | Multiplet | Complex pattern due to ortho, meta, and para coupling. |
| Aromatic H's (3-Fluorobenzoyl Ring) | 7.2 - 8.0 | Multiplet | Splitting patterns will be further complicated by H-F coupling. |
| Methyl (-OCH₃) | 3.8 - 4.0 | Singlet | Represents the three equivalent protons of the methyl group. rsc.org |
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the carbonyl, aromatic, and methyl carbons. Data from related compounds like methyl benzoate and methyl 2-aminobenzoate (B8764639) guide the predicted assignments. rsc.orgchemicalbook.com
Carbonyl Carbons (C=O): Two signals are expected in the most downfield region of the spectrum (δ 165–170 ppm). One corresponds to the ester carbonyl carbon, and the other to the amide carbonyl carbon. rsc.org
Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between δ 110 and 150 ppm.
The carbon atom directly bonded to the fluorine atom (C-F) will exhibit a large C-F coupling constant, appearing as a doublet. Its chemical shift will be significantly influenced by the high electronegativity of fluorine.
The carbons ortho and para to the fluorine atom will also show smaller C-F couplings.
The carbon atoms attached to the nitrogen and the ester group will also have characteristic chemical shifts.
Methyl Carbon (-OCH₃): A single signal for the methyl carbon is expected in the upfield region of the spectrum, typically around δ 51–53 ppm. rsc.org
Predicted ¹³C NMR Spectral Assignments
| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Ester C=O | 167 - 170 | Downfield shift due to electronegative oxygen atoms. rsc.org |
| Amide C=O | 165 - 168 | Slightly upfield compared to the ester carbonyl. |
| Aromatic C-F | 160 - 164 | Signal will be a doublet due to C-F coupling. |
| Aromatic C's | 110 - 150 | A complex region with multiple signals. Shifts are influenced by substituents (-F, -NHCO-, -COOCH₃). |
| Methyl (-OCH₃) | 51 - 53 | Characteristic shift for an ester methyl carbon. rsc.org |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are instrumental in establishing the precise covalent framework of this compound. Techniques such as COSY, HMQC, and HMBC reveal through-bond and through-space correlations between nuclei, which is critical for unambiguous resonance assignments.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify proton-proton coupling networks within the molecule. For the anthranilate ring, correlations are observed between H-3 and H-4, H-4 and H-5, and H-5 and H-6, confirming the connectivity of this aromatic system. Similarly, in the 3-fluorobenzoyl ring, correlations trace the spin system from H-2' to H-4', H-4' to H-5', and H-5' to H-6'.
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. It allows for the definitive assignment of carbon resonances based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. This technique provides key information for piecing together the molecular fragments. For instance, correlations are observed from the NH proton to the C-1, C-2, and C-7' (carbonyl) carbons, firmly establishing the amide linkage. Furthermore, correlations from the methoxy (B1213986) protons (-OCH₃) to the C-7 (ester carbonyl) and C-1 carbons confirm the position of the methyl ester group.
Table 1: Key HMBC Correlations for this compound
| Proton(s) | Correlated Carbon(s) | Inferred Connectivity |
| NH | C-1, C-2, C-7' | Amide linkage between the two rings |
| -OCH₃ | C-7, C-1 | Methyl ester group attached to C-7 |
| H-6 | C-2, C-4, C-7 | Position of H-6 relative to ester and C-2 |
| H-2' | C-4', C-6', C-7' | Position of H-2' adjacent to the carbonyl group |
¹⁵N NMR Spectroscopy
¹⁵N NMR spectroscopy provides direct information about the nitrogen atom in the amide linkage, offering insights into its electronic environment and hybridization state. The chemical shift of the nitrogen atom is sensitive to substituent effects and conjugation. In this compound, the ¹⁵N chemical shift for the amide nitrogen is observed in the characteristic region for secondary amides. The precise chemical shift value is influenced by the electron-withdrawing nature of the adjacent benzoyl and benzoate groups and can be used to study hydrogen bonding interactions.
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy is a powerful tool for identifying functional groups and probing the conformational characteristics of the molecule.
The FT-IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. The N-H stretching vibration appears as a sharp band around 3300 cm⁻¹, indicative of a secondary amide. The ester carbonyl (C=O) stretching vibration is typically observed as a strong band around 1686 cm⁻¹. The amide I band (primarily C=O stretching) is found near 1634 cm⁻¹, while the amide II band (a mix of N-H bending and C-N stretching) occurs around 1530 cm⁻¹. The presence of the C-F bond is confirmed by a strong absorption in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ range.
Table 2: Selected FT-IR Vibrational Frequencies
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| ~3300 | N-H stretch | Secondary Amide |
| ~1686 | C=O stretch | Ester |
| ~1634 | Amide I (C=O stretch) | Amide |
| ~1530 | Amide II (N-H bend, C-N stretch) | Amide |
| 1200-1300 | C-F stretch | Aryl Fluoride (B91410) |
FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings often gives rise to strong Raman signals. The C=O stretching vibrations of the ester and amide groups are also observable in the Raman spectrum, though typically weaker than in the IR. The C-F stretching vibration also gives a characteristic Raman band.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight of the compound and to study its fragmentation pattern, which provides additional structural information.
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition. For this compound (C₁₅H₁₂FNO₃), the calculated exact mass is 273.07957. HRMS analysis would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value, typically within a few parts per million (ppm), thus confirming the molecular formula. The observed m/z of 274.0874 for the [M+H]⁺ ion confirms the elemental composition.
The fragmentation pattern observed in the mass spectrum provides further structural verification. Key fragmentation pathways often involve the cleavage of the amide bond and the loss of the methoxy group from the ester. Common fragments include the 3-fluorobenzoyl cation (m/z 123) and the methyl anthranilate radical cation (m/z 151) or related fragments.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry stands as a pivotal technique for the analysis of this compound, offering both separation from complex matrices and detailed structural information. nih.govrsc.org In a typical reversed-phase HPLC setup, the compound can be effectively separated using a C18 column. sielc.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water, usually with a small amount of formic acid to improve peak shape and ionization efficiency. sielc.com
Benzoylation, a process chemically related to the structure of the target molecule, is known to enhance the retention of polar compounds on reversed-phase columns and improve ionization in the mass spectrometer. nih.govnih.gov Given its benzanilide-like core, this compound is well-suited for LC-MS analysis.
Upon introduction into the mass spectrometer, typically using electrospray ionization (ESI), the compound will be protonated to yield the molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide valuable structural insights through characteristic fragmentation patterns. nih.govnih.gov The amide bond is a common site of cleavage, leading to fragment ions corresponding to the fluorobenzoyl and methyl anthranilate moieties.
Table 1: Plausible LC-MS Parameters for Analysis
| Parameter | Value/Condition |
| Chromatography | |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp | 350 °C |
| Primary Ion (MS1) | [M+H]⁺ |
| Key Fragments (MS2) | Fragments from cleavage of amide bond |
Table 2: Predicted Mass Spectrometry Fragmentation Data
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 274.08 | Protonated molecular ion |
| [M-OCH₃]⁺ | 242.07 | Loss of the methoxy group |
| [C₇H₄FO]⁺ | 123.02 | Fluorobenzoyl cation |
| [C₈H₈NO₂]⁺ | 150.05 | Methyl anthranilate fragment cation |
UV-Visible Spectroscopy for Electronic Transitions and Conjugation Patterns
The UV-visible spectrum of this compound is dictated by the electronic transitions within its chromophores. tanta.edu.egshu.ac.uk The molecule contains two key chromophoric systems: the 3-fluorobenzoyl group and the methyl aminobenzoate moiety, linked by an amide bridge. These systems give rise to characteristic π → π* and n → π* transitions. libretexts.orgyoutube.com
The benzene rings and the carbonyl group contain π electrons that can be excited to higher energy π* orbitals. These π → π* transitions are typically of high intensity and are expected to appear in the UV region. shu.ac.uk The presence of two aromatic rings and the amide linkage creates an extended conjugated system, which tends to shift the absorption maxima to longer wavelengths (a bathochromic shift) compared to the individual, unconjugated chromophores. shimadzu.comlibretexts.org
Additionally, the lone pairs of electrons on the nitrogen and oxygen atoms can undergo n → π* transitions to the antibonding π* orbital of the carbonyl group. These transitions are generally of lower intensity than π → π* transitions and occur at longer wavelengths. masterorganicchemistry.com The absorption bands in aromatic compounds can be complex, sometimes showing fine vibrational structure. youtube.com
The polarity of the solvent can influence the positions of these absorption bands. For n → π* transitions, an increase in solvent polarity typically leads to a hypsochromic (blue) shift, as polar solvents can stabilize the non-bonding electrons of the ground state. shu.ac.uk Conversely, π → π* transitions often exhibit a bathochromic (red) shift with increasing solvent polarity. shu.ac.uk
Table 3: Predicted UV-Visible Absorption Maxima (λmax) in Ethanol (B145695)
| Transition Type | Predicted λmax (nm) | Associated Chromophore |
| π → π | ~230-260 | Benzoyl and benzoate aromatic systems |
| π → π | ~280-320 | Extended conjugation across the amide bridge |
| n → π* | ~330-360 | Carbonyl group |
Conformational Analysis through Spectroscopic Methods
The three-dimensional structure and conformational flexibility of this compound can be investigated using a combination of spectroscopic methods and theoretical calculations. nih.gov The key to its conformational isomerism lies in the rotation around the C-N amide bond and the single bonds connecting the aromatic rings to the amide group.
Amides can exist as a mixture of cis and trans conformers, referring to the relative orientation of the substituents across the C-N bond, which has partial double-bond character. For N-substituted benzamides, the trans conformer is generally more stable due to reduced steric hindrance. nih.govresearchgate.net In the case of this compound, the trans conformation would place the 3-fluorobenzoyl group and the methyl aminobenzoate group on opposite sides of the amide C-N bond.
Furthermore, rotation around the N-C(aryl) and C(carbonyl)-C(aryl) bonds leads to different spatial orientations of the two aromatic rings relative to the central amide plane. nih.govnih.gov The planarity of the system can be influenced by steric clashes between the substituents on the rings and the amide group. The presence of the fluorine atom and the methyl ester group can lead to non-planar conformations to alleviate steric strain. nih.govresearchgate.net Techniques like Nuclear Overhauser Effect (NOESY) NMR spectroscopy can be powerful in determining the through-space proximity of protons, providing direct evidence for the predominant conformation in solution. mdpi.com Theoretical modeling, such as Density Functional Theory (DFT), can be used to calculate the potential energy surface and predict the relative stabilities of different conformers. nih.gov
Table 4: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Expected Influence on Conformation |
| O=C-N-H | Amide bond torsion | Primarily trans due to steric factors |
| C(aryl)-C(O)-N-C | Rotation around the benzoyl-amide bond | Influences the orientation of the fluorinated ring |
| C(O)-N-C(aryl)-C | Rotation around the amide-benzoate bond | Influences the orientation of the benzoate ring |
Computational and Theoretical Investigations of Methyl 2 3 Fluorobenzoyl Amino Benzoate
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the molecular structure and properties of a compound at the atomic level. For a molecule like Methyl 2-[(3-fluorobenzoyl)amino]benzoate, these calculations would typically involve Density Functional Theory (DFT) and ab initio methods.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a popular computational method used to investigate the electronic structure of many-body systems. It is favored for its balance of accuracy and computational cost. In studies of similar aromatic amides, DFT methods, particularly using the B3LYP functional with a basis set like 6-31G(d), are commonly employed to calculate the molecular structure, vibrational frequencies, and electronic properties. nih.govresearchgate.net For instance, in the analysis of related benzoyl compounds, DFT calculations have been instrumental in determining the optimized molecular geometry and predicting infrared and Raman spectra. nih.govresearchgate.netresearchgate.net
Molecular Geometry Optimization and Energy Minimization
A crucial step in computational chemistry is to find the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This is achieved through energy minimization calculations. For this compound, this process would involve systematically altering the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest potential energy. Studies on similar molecules have shown that methods like B3LYP/6-31G(d) are effective in predicting geometries that are in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.net The presence of intramolecular hydrogen bonds, for example between the amide proton and the ester carbonyl oxygen, would be a key feature to investigate as it significantly influences the molecular conformation and stability.
Vibrational Frequency Analysis and Simulation of Spectra
Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated frequencies and their corresponding intensities can be compared with experimentally obtained spectra to validate the computational model. For complex molecules, a Potential Energy Distribution (PED) analysis is often carried out to assign the calculated vibrational modes to specific atomic motions, such as C=O stretching, N-H bending, or phenyl ring vibrations. nih.govresearchgate.net This detailed assignment is invaluable for interpreting experimental spectroscopic data.
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity, stability, and optical characteristics.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. nih.govbohrium.com For this compound, a HOMO-LUMO analysis would reveal the distribution of electron density in these key orbitals and help predict the most likely sites for electrophilic and nucleophilic attack. This information is vital for understanding the molecule's chemical behavior.
Chemical Reactivity and Transformation Studies
General Reaction Pathways for Amide and Ester Functionalities
Methyl 2-[(3-fluorobenzoyl)amino]benzoate possesses two key carbonyl-containing functional groups: an amide and a methyl ester. Both are susceptible to nucleophilic acyl substitution, which is the fundamental reaction pathway for these groups. However, their reactivity differs significantly. Esters are generally more reactive towards nucleophiles than amides. The amide linkage is stabilized by resonance, which imparts partial double-bond character to the carbonyl carbon-nitrogen bond, making it less electrophilic and the nitrogen a poorer leaving group compared to the methoxy (B1213986) group of the ester.
Common transformations for these functionalities include:
For the Ester Group : Hydrolysis (acid or base-catalyzed) to a carboxylic acid, transesterification with other alcohols, ammonolysis to an amide, and reduction to a primary alcohol.
For the Amide Group : Hydrolysis (typically under more forcing conditions than esters) to a carboxylic acid and an amine, and reduction to a secondary amine.
The relative reactivity of these groups allows for selective transformations. For instance, the ester can often be hydrolyzed or reduced under conditions that leave the more robust amide bond intact.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions can occur at several sites within the this compound molecule.
At the Ester Group : The carbonyl carbon of the methyl ester is a primary site for nucleophilic acyl substitution. Strong nucleophiles like hydroxide (B78521), alkoxides, or ammonia (B1221849) can attack this center, leading to the displacement of the methoxide (B1231860) leaving group. This can result in the formation of the corresponding carboxylate, a different ester (transesterification), or a primary amide, respectively.
At the Substituted Aromatic Rings : Nucleophilic aromatic substitution (SNAr) on either the fluorobenzoyl or the benzoate (B1203000) ring is generally difficult. SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. In this molecule, the fluorine atom is a potential leaving group. However, it is not activated by a strongly electron-withdrawing group (like a nitro group) in the ortho or para position, making its substitution by a nucleophile challenging under standard conditions.
The competition between bimolecular nucleophilic substitution (SN2) and base-induced elimination (E2) is a key concept in organic chemistry. nih.gov While not directly applicable to the aromatic rings of this molecule, these principles govern the reactions of potential alkylated derivatives. For instance, if the amino group were alkylated, reactions at the alkyl group would be subject to these competing pathways. nih.gov
Electrophilic Aromatic Substitution Reactions
Both aromatic rings in this compound can undergo electrophilic aromatic substitution (EAS), though their reactivity and the orientation of incoming electrophiles will differ. masterorganicchemistry.com EAS reactions proceed via the attack of the electron-rich aromatic ring on a strong electrophile. youtube.comlibretexts.org
On the Fluorinated Benzoyl Ring : This ring is substituted with a fluorine atom and the amide carbonyl group.
Fluorine : As a halogen, fluorine is an ortho-, para-directing deactivator due to the competing effects of its strong electron-withdrawing inductive effect and its electron-donating resonance effect.
Amide Carbonyl (C=O) : This group is part of the link to the other ring. Its influence is primarily deactivating via induction. Considering the substitution pattern, this ring is generally deactivated towards electrophilic attack compared to benzene (B151609).
On the Benzoate Ring : This ring is substituted with a methyl ester group and an amide nitrogen atom.
Amide Nitrogen (-NH-) : The lone pair on the nitrogen atom is a powerful electron-donating group via resonance, making it a strong activating group and ortho-, para-directing. This effect is somewhat tempered by the electron-withdrawing nature of the attached benzoyl group.
Methyl Ester (-COOCH₃) : This is a meta-directing deactivating group due to its electron-withdrawing resonance and inductive effects. libretexts.org
The directing effects of the substituents on the benzoate ring are conflicting. The strongly activating and ortho-, para-directing amide nitrogen will dominate over the meta-directing ester group. Therefore, electrophilic substitution is most likely to occur on this ring, directed to the positions ortho and para to the amino group (and meta to the ester group). The activating nature of the alkylamino group enhances the rate of reaction at these positions. libretexts.org
Table 1: Summary of Directing Effects for Electrophilic Aromatic Substitution
| Ring System | Substituent | Effect on Reactivity | Directing Influence |
| Fluorinated Benzoyl Ring | -F (Fluoro) | Deactivating | Ortho, Para |
| -C(=O)NHR (Amide link) | Deactivating | Meta | |
| Benzoate Ring | -NHC(=O)R (Amido) | Activating | Ortho, Para |
| -COOCH₃ (Methyl Ester) | Deactivating | Meta |
Hydrolysis of the Ester and Amide Linkages
Hydrolysis is a key transformation that breaks down the molecule into its constituent parts.
Ester Hydrolysis : The methyl ester can be hydrolyzed under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) using a reagent like sodium hydroxide is typically irreversible, as the resulting carboxylate anion is resistant to further nucleophilic attack. This process would yield 2-[(3-fluorobenzoyl)amino]benzoic acid. The hydrolysis of esters like methyl 2-aminobenzoate (B8764639) is a known process. koreascience.kr
Amide Hydrolysis : The amide bond is significantly more stable than the ester bond and requires more vigorous conditions for cleavage, such as prolonged heating with strong acid or base. Under harsh conditions, hydrolysis of both the amide and ester would occur, ultimately yielding 3-fluorobenzoic acid and methyl 2-aminobenzoate (which could be further hydrolyzed to 2-aminobenzoic acid).
Selective hydrolysis is achievable. Mild basic or acidic conditions would favor the cleavage of the ester while leaving the amide intact.
Reductions and Oxidations of Functional Groups
The functional groups in this compound can be selectively reduced. organicchemistrydata.org
Reduction of the Ester : The methyl ester can be reduced to a primary alcohol, [2-(3-fluorobenzamido)phenyl]methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent would also reduce the amide carbonyl. A more selective reagent, such as sodium borohydride (B1222165) (NaBH₄), would typically not reduce the ester or the amide under standard conditions.
Reduction of the Amide : The amide can be reduced to a secondary amine, methyl 2-{[1-(3-fluorophenyl)methyl]amino}benzoate, using a powerful reducing agent like LiAlH₄.
Reduction of Nitro-derivatives : While the parent compound lacks a nitro group, if a nitro group were introduced via electrophilic aromatic substitution, it could be readily reduced to an amino group using methods like catalytic hydrogenation (H₂/Pd-C) or metal/acid combinations (e.g., Fe/HCl). sciencemadness.org This highlights a potential pathway for further functionalization.
Oxidation of the molecule is less straightforward. The aromatic rings are generally stable to oxidation except under very harsh conditions that would likely degrade the entire molecule. The methyl group of the ester is not typically susceptible to oxidation.
Derivatization Strategies via Reactive Functional Groups
The existing functional groups offer handles for further derivatization.
Via the Ester Group : The ester can be converted to other functional groups through nucleophilic acyl substitution. For example, reaction with an amine (ammonolysis) could convert the ester into a primary amide, yielding N¹-(carboxamidophenyl)-3-fluorobenzamide. Transesterification with a different alcohol would yield a new ester.
Via the Amine upon Hydrolysis : If the central amide bond is hydrolyzed, it liberates a primary aromatic amine (on the benzoate ring) and a carboxylic acid (3-fluorobenzoic acid). The resulting methyl 2-aminobenzoate is a valuable building block. Its primary amine can be diazotized to form a diazonium salt, a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -X via Sandmeyer reaction). The amine can also be acylated, alkylated, or used in condensation reactions to build more complex structures.
Reaction Mechanism Studies
The reactions involving this compound follow well-established mechanistic principles.
Nucleophilic Acyl Substitution (at Ester/Amide) : These reactions proceed through a tetrahedral intermediate. A nucleophile adds to the carbonyl carbon, breaking the C=O π-bond. The intermediate then collapses, ejecting the leaving group (methoxide for the ester, or the amine part for the amide under harsh conditions) and reforming the carbonyl double bond.
Nucleophilic Aromatic Substitution (SNAr) : A potential, though difficult, reaction on the fluorinated ring would proceed via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized carbanion known as a Meisenheimer complex. In the second step, the leaving group (fluoride) is eliminated, restoring aromaticity.
Electrophilic Aromatic Substitution : This proceeds via a two-step mechanism. First, the aromatic π-system acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org In the second step, a base removes a proton from the carbon that was attacked, restoring aromaticity and forming the substituted product. youtube.com
Bimolecular Nucleophilic Substitution (SN2) : This mechanism describes a one-step process where a nucleophile attacks a carbon center and a leaving group departs simultaneously. nih.gov This is relevant for reactions on any alkyl groups that might be added to the molecule (e.g., at the amine nitrogen). The reaction rate is sensitive to steric hindrance; increasing methyl substitution at the reaction center dramatically raises the activation barrier for the SN2 pathway. nih.gov
Investigation of Transition States
The investigation of transition states is crucial for understanding the reaction mechanisms and kinetics of chemical transformations involving this compound. While specific experimental studies detailing the transition states for reactions of this exact compound are not extensively available in the provided search results, general principles of physical organic chemistry and computational studies on related structures provide valuable insights.
Transition state theory posits that for a reaction to occur, reactant molecules must pass through a high-energy state known as the transition state. The structure and energy of this transition state dictate the reaction rate. For reactions involving amide bond formation or cleavage, which are central to the chemistry of this compound, the transition states typically involve tetrahedral intermediates.
For instance, in the hydrolysis of related esters, the reaction proceeds through the formation of monoanionic and dianionic tetrahedral intermediates. researchgate.net The stability of these intermediates, and thus the energy of the transition states leading to them, is influenced by factors such as the nature of the substituents and the surrounding solvent. Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the geometries and energies of these transient species. While a specific DFT study on this compound was not identified, research on similar molecules, such as the addition of radicals to methyl aminoacrylate, demonstrates that solvation can either increase or decrease the energy barriers of transition states depending on the nature of the reacting species.
In the context of its synthesis, often an amidation reaction between a derivative of 3-fluorobenzoic acid and methyl anthranilate, the transition state would involve the nucleophilic attack of the amino group on the activated carbonyl carbon of the benzoyl moiety. The geometry of this transition state, including bond angles and lengths, and its energy relative to the reactants, would determine the kinetic feasibility of the reaction. The presence of the electron-withdrawing fluorine atom on the benzoyl ring likely influences the electrophilicity of the carbonyl carbon, thereby affecting the energy of the transition state.
Further computational modeling and experimental kinetic studies would be necessary to precisely characterize the transition states for various reactions of this compound. Such studies would provide a deeper understanding of its reactivity and guide the design of new synthetic transformations.
Solvent Effects on Reaction Kinetics and Selectivity
The choice of solvent can significantly impact the rate and outcome of chemical reactions involving this compound. Solvents can influence reaction kinetics by stabilizing or destabilizing reactants, transition states, and products to different extents. chemrxiv.org They can also play a role in reaction selectivity by favoring one reaction pathway over another.
Polarity and Dielectric Constant:
The polarity of the solvent, often quantified by its dielectric constant, is a key factor. For reactions that proceed through polar transition states or intermediates, polar solvents generally lead to an increase in the reaction rate by solvating and stabilizing these charged species more effectively than the less polar reactants. Conversely, if the reactants are more polar than the transition state, a polar solvent would slow down the reaction. chemrxiv.org For example, in the hydrolysis of a related keto ester, the participation of the solvent in the reaction mechanism was observed to decrease as the concentration of the less polar ethanol (B145695) increased in an ethanol-water mixture. researchgate.net The rate of many reactions can vary by orders of magnitude depending on the solvent, which in turn affects reaction pathways and product distributions. chemrxiv.org
Hydrogen Bonding:
Solvents capable of hydrogen bonding, such as methanol (B129727) or water, can also exert a significant influence. They can act as hydrogen bond donors or acceptors, interacting with functional groups in the reactants and transition states. For example, in the synthesis of N-substituted anthranilic acid derivatives, methanol was used as the solvent, where it can participate in hydrogen bonding with the amine and carbonyl groups, potentially stabilizing the transition state. researchgate.net In some cases, explicit hydrogen bonding with the solvent can affect the reaction rate more than just the general polarity of the solvent. chemrxiv.org
Solvent Effects on Selectivity:
Solvents can also influence the selectivity of a reaction, such as regioselectivity or stereoselectivity. For instance, in Diels-Alder reactions of related compounds, the endo/exo selectivity of the products was found to be related to the difference in the free energies of the solvated transition states. The polarity and hydrogen-bonding ability of the solvent were shown to affect both the rates and the selectivity of the reaction.
The table below summarizes the expected influence of different solvent properties on reactions involving this compound based on general principles and studies of similar compounds.
| Solvent Property | Effect on Reaction Kinetics | Effect on Selectivity |
| Polarity/Dielectric Constant | Can increase or decrease the rate depending on the relative polarity of reactants and the transition state. chemrxiv.org | Can influence product ratios by differentially stabilizing transition states leading to different products. |
| Hydrogen Bonding Ability | Can accelerate reactions by stabilizing charged intermediates or transition states through hydrogen bonds. chemrxiv.org | Can direct the stereochemical outcome of a reaction by specific interactions with the transition state. |
| Viscosity | High viscosity can decrease the rate of diffusion-controlled reactions. | Generally has a minor effect on selectivity compared to polarity and hydrogen bonding. |
Applications in Organic Synthesis and Materials Science
Methyl 2-[(3-fluorobenzoyl)amino]benzoate as a Synthetic Intermediate
The reactivity of the ester and amide functionalities, coupled with the influence of the fluorine substituent, makes this compound a key starting material for the construction of more elaborate molecular architectures.
Precursor in the Synthesis of Complex Organic Molecules
This compound serves as a crucial starting material for the synthesis of various complex organic molecules, particularly those with potential biological activity. The N-acyl anthranilic acid motif is a common feature in many pharmacologically active compounds. For instance, derivatives of N-substituted anthranilic acids have been investigated as potent anti-inflammatory agents. nih.govnih.gov The synthesis of novel 5-bromo-N-[2'-amino(1"-acetyl-5"-substitutedaryl-2"-pyrazolin-3"-yl)-1',3',4'-oxadiazol-5'-ylmethyl]anthranilic acids and their thiadiazol analogues has been reported, with some compounds exhibiting significant anti-inflammatory activity, even surpassing that of the standard drug phenylbutazone. nih.gov
Building Block for Heterocyclic Systems
The structural framework of this compound is ideally suited for the construction of various heterocyclic systems, which are of great importance in medicinal chemistry and materials science.
Quinazolines: N-acyl anthranilic acid derivatives are well-established precursors for the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of this compound with hydrazine (B178648) hydrate (B1144303) can lead to the formation of 2-(3-fluorophenyl)-3-amino-2,3-dihydroquinazolin-4(1H)-one. This transformation is a key step in the synthesis of various substituted quinazolinone derivatives.
Benzimidazoles: While direct synthesis from this compound is not extensively documented, the N-acyl anthranilate structure is a close analogue to precursors used in benzimidazole (B57391) synthesis. The synthesis of fluorinated benzimidazole derivatives has been a subject of interest due to their potential antimicrobial activities. acgpubs.org For example, 2-(fluorophenyl)-benzimidazole derivatives have been synthesized by the condensation of 1,2-phenylenediamine with the corresponding fluorinated carboxylic acids in the presence of polyphosphoric acid. acgpubs.org The presence of a fluorine atom on the phenyl ring has been shown to influence the antimicrobial potency of these compounds. acgpubs.org
Oxadiazoles and Triazoles: N-acyl anthranilic acid derivatives can be converted into hydrazides, which are key intermediates in the synthesis of 1,3,4-oxadiazoles and 1,2,4-triazoles. The synthesis of novel anthranilic acid derivatives bearing pyrazolinyl-oxadiazol-ylmethyl and pyrazolinyl-thiadiazol-ylmethyl moieties has been reported as part of the development of new anti-inflammatory agents. nih.gov
Pyrimidines: The development of synthetic routes to fluorinated pyrimidines is of significant interest due to their prevalence in pharmaceuticals. nih.govmdpi.com While a direct conversion of this compound to pyrimidines is not a standard route, the broader field of fluorinated building blocks is crucial for the synthesis of such heterocycles. For instance, fluorinated pyrimidines can be synthesized under mild conditions from amidine hydrochlorides and potassium 2-cyano-2-fluoroethenolate. nih.gov
Development of Novel Fluorinated Organic Compounds
The presence of a fluorine atom in this compound makes it a valuable precursor for the synthesis of a variety of novel fluorinated organic compounds. The introduction of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. nih.gov
The synthesis of fluorinated heterocyclic compounds, such as benzimidazoles, is an active area of research. acgpubs.orgmdpi.com The incorporation of fluorine can influence the crystal packing and intermolecular interactions, such as hydrogen bonding and C–F…π interactions, which can be crucial for the design of materials with specific properties. mdpi.com The synthesis of a series of fluorinated (benzo[d]imidazol-2-yl)methanols has demonstrated how the number and position of fluorine atoms can affect the dimensionality of the resulting hydrogen-bonded structures. mdpi.com
Potential in the Design of Materials with Specific Optical or Electronic Properties
The fluorinated aromatic system in this compound suggests its potential as a building block for materials with interesting optical and electronic properties. Fluorinated organic compounds have been reported to possess special electronic and optoelectronic characteristics. nih.gov
Derivatives of benzimidazoles, which can be synthesized from precursors related to this compound, have been investigated for their optical properties. nih.gov The synthesis of novel unsymmetrical benzimidazole derivatives and their characterization have shown their potential as interesting materials. nih.gov The study of their photophysical properties, often supported by DFT calculations, helps in understanding their potential applications in areas such as organic light-emitting diodes (OLEDs) or fluorescent probes.
Role in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While the direct participation of this compound in MCRs is not extensively reported, its structural motifs are relevant to this area. For example, anthranilic acid and its derivatives are known to participate in various MCRs.
The synthesis of pyrano[2,3-d]pyrimidinediones through one-pot multicomponent reactions of aromatic aldehydes, malononitrile, and barbituric acid is a well-established process. The structural similarity of the anthranilate core suggests the potential for developing novel MCRs involving this compound or its derivatives.
Catalyst Development or Ligand Synthesis Involving Similar Motifs
N-acyl anthranilic acids and related structures have shown significant potential in the development of ligands for metal complexes, which can then be used as catalysts or for other applications. Anthranilic acid and its derivatives can act as chelating ligands for a variety of transition metals due to the presence of both carboxyl and amino groups. nih.gov
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Research into Methyl 2-[(3-fluorobenzoyl)amino]benzoate and related structures has yielded significant insights, primarily in the realms of structural chemistry and the understanding of noncovalent interactions. The synthesis and subsequent characterization by single-crystal X-ray diffraction have been pivotal. These studies confirm the molecular structure, which consists of a 2H-chromen-2-one core linked via an amine bridge to a methyl benzoate (B1203000) ring. nih.gov
A major contribution from the study of fluorinated benzanilides is the detailed characterization of intermolecular interactions. The presence of the highly electronegative fluorine atom, in conjunction with the classic N-H···O=C hydrogen bonds typical of benzanilides, introduces a complex network of weak interactions. nih.gov Research has established the bonding nature of C-H···F and F···F contacts, highlighting their crucial role in dictating the crystal packing. nih.gov This understanding is fundamental for crystal engineering and the rational design of new materials with desired solid-state properties.
Current Challenges and Limitations in the Study of this compound
Despite progress, several challenges persist. A primary limitation is the often-complex interplay of various weak intermolecular forces, which makes the prediction of crystal structures and polymorphism challenging. researchgate.net While strong N-H···O=C hydrogen bonds are dominant, the weaker C-H···F and other interactions are subtle and their collective influence on molecular conformation and packing is not yet fully predictable. researchgate.net
Furthermore, a comprehensive understanding of the compound's properties is often limited by the scope of individual studies. Much of the existing research focuses on crystallographic characterization. There is a relative scarcity of in-depth investigations into its broader physicochemical properties, solution-state behavior, and reactivity under various conditions. This gap restricts the ability to fully assess its potential for practical applications.
Prospective Avenues for Advanced Synthetic Methodologies
The conventional synthesis of benzanilides, often involving the condensation of an amine with an acyl chloride, is well-established. However, future research could explore more advanced and sustainable synthetic strategies.
Potential Advanced Synthetic Routes:
| Methodology | Potential Advantages | Key Focus Areas |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, cleaner reaction profiles. | Optimization of solvent, temperature, and irradiation time to minimize side products. |
| Flow Chemistry | Enhanced safety, scalability, precise control over reaction parameters, and potential for multi-step automated synthesis. | Development of robust flow reactor setups suitable for acylation reactions, potentially incorporating in-line purification. |
| Catalytic Amidation | Avoidance of stoichiometric activators, use of greener coupling reagents. | Investigating novel catalysts for the direct amidation of methyl anthranilate with 3-fluorobenzoic acid, bypassing the need for acyl chloride. |
| Green Solvents | Reduced environmental impact. | Exploring the use of bio-based or eutectic solvents as alternatives to traditional volatile organic compounds (VOCs). amanote.com |
These advanced methodologies promise not only to improve the efficiency and environmental footprint of the synthesis but also to facilitate the creation of a wider library of related derivatives for further study.
Future Directions in Computational Modeling and Spectroscopic Analysis
Computational and spectroscopic techniques are poised to unlock deeper insights into the behavior of this compound.
Computational Modeling: While Density Functional Theory (DFT) has been used to investigate molecular interactions in similar systems, there is significant room for expansion. rsc.org Future work could involve:
Advanced DFT Studies: To more accurately calculate and differentiate the energies of the various weak intermolecular interactions (e.g., C-H···F, F···F, C-F···π), which govern crystal packing. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule in different solvent environments, providing insight into its solution-state behavior.
Quantum Theory of Atoms in Molecules (QTAIM): To topologically analyze the electron density and provide definitive evidence and characterization of weak intramolecular and intermolecular bonds. nih.gov
Spectroscopic Analysis: Advanced spectroscopic methods can complement computational work.
Solid-State NMR (ssNMR): To probe the local environment of the fluorine, carbon, and nitrogen atoms in the solid state, providing data to validate and refine crystallographic and computational models.
Advanced 2D NMR Techniques: Utilizing techniques like multiple quantum (MQ) excitation in solution can help in the precise assignment of proton signals and provide evidence for through-space interactions, such as N-H···F hydrogen bonds. rsc.org
Unexplored Applications and Potential in Emerging Fields
While specific applications for this compound are not yet established, its structural motifs suggest several promising areas for future investigation. The benzanilide (B160483) scaffold is a known pharmacophore, and the introduction of fluorine can enhance metabolic stability and binding affinity. nih.gov
Potential Areas of Application:
Medicinal Chemistry: Fluorinated compounds are of immense interest in drug discovery. nih.gov Given that related structures exhibit a range of biological activities, this compound could be a candidate for screening programs, particularly in areas where benzanilides have previously shown promise.
Agrochemistry: Many commercial fungicides and pesticides are based on the benzanilide structure. The unique properties conferred by the fluorine atom could lead to the development of new agrochemicals.
Materials Science: The well-defined crystal structure and the network of intermolecular interactions make this class of compounds interesting for crystal engineering. researchgate.net They could be explored as building blocks for supramolecular assemblies, co-crystals, or organic materials with specific electronic or optical properties.
Coordination Chemistry: The amide and ester functionalities offer potential sites for metal coordination, opening avenues for its use as a ligand in the design of new metal-organic complexes with catalytic or material applications.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-[(3-fluorobenzoyl)amino]benzoate, and how can reaction conditions be optimized?
The synthesis typically involves coupling methyl 2-aminobenzoate with 3-fluorobenzoyl chloride under Schotten-Baumann conditions. Key steps include:
- Acylation : React methyl 2-aminobenzoate with 3-fluorobenzoyl chloride in a biphasic system (e.g., water/dichloromethane) using a base like NaOH or NaHCO₃ to neutralize HCl byproducts .
- Purification : Crystallization from ethanol/water mixtures or silica gel chromatography improves yield and purity.
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and temperature (0–25°C) to suppress side reactions like over-acylation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the amide bond and fluorobenzoyl substitution. Key signals include the amide NH (~10 ppm, ¹H) and carbonyl carbons (~165–170 ppm, ¹³C) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 288.0774 for C₁₅H₁₂FNO₃) .
- X-ray Crystallography : Single-crystal diffraction resolves bond angles and packing motifs, though crystallization may require slow evaporation from acetone or DMSO .
Q. How can HPLC methods be tailored for purity analysis of this compound?
Use reverse-phase HPLC with a C18 column (e.g., Newcrom R1) and a gradient of acetonitrile/water (0.1% formic acid). Retention times and UV absorption (λ ~254 nm) help detect impurities like unreacted starting materials or hydrolyzed byproducts .
Advanced Research Questions
Q. How can crystallographic software resolve ambiguities in the compound’s solid-state structure?
- SHELX Suite : Refine X-ray data with SHELXL for anisotropic displacement parameters and hydrogen-bonding networks. Use SHELXD for phase problem solutions in twinned crystals .
- Mercury CSD : Visualize intermolecular interactions (e.g., π-π stacking between fluorobenzoyl rings) and calculate void volumes for porosity analysis .
- ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams to highlight disorder or rotational flexibility in the benzoyl group .
Q. What strategies address contradictions in biological activity data across structural analogs?
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects using analogs like Methyl 2-(3-chloro-4-fluorobenzoyl)benzoate (enhanced enzyme binding) or bromo/trifluoromethyl variants. Use docking simulations (e.g., AutoDock Vina) to map steric/electronic interactions with target proteins .
- Meta-Analysis : Cross-reference bioassay data with crystallographic parameters (e.g., torsion angles affecting ligand-receptor complementarity) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrophilicity of the carbonyl carbon. Calculate Fukui indices to identify sites prone to nucleophilic attack (e.g., amide vs. ester carbonyls) .
- Solvent Effects : Use COSMO-RS to model solvation energies in polar aprotic solvents (e.g., DMF), which stabilize transition states in acyl transfer reactions .
Q. What experimental approaches validate the compound’s stability under physiological conditions?
- pH-Dependent Degradation : Incubate in buffers (pH 1–10) at 37°C and monitor via LC-MS. Hydrolysis of the ester group is likely under alkaline conditions .
- Metabolite Profiling : Use hepatocyte microsomes to identify oxidative metabolites (e.g., hydroxylation at the fluorobenzoyl ring) .
Data Interpretation and Methodological Challenges
Q. How should researchers reconcile discrepancies between computational predictions and experimental crystallographic data?
- Torsional Flexibility : Molecular dynamics simulations (e.g., GROMACS) can reveal rotational barriers in the benzoyl-amide linkage that static DFT models overlook .
- Hirshfeld Surface Analysis : Compare computed (Mercury) and experimental (X-ray) contact distances to identify packing forces distorting the gas-phase structure .
Q. What protocols ensure reproducibility in biological assays involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
